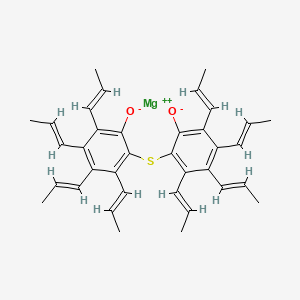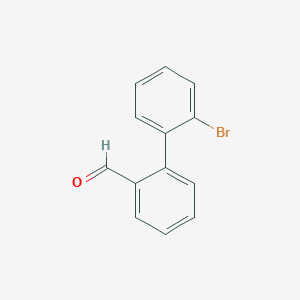
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane framework with a carbonyl chloride functional group at the 7th position and two methyl groups at the 3rd and 6th positions. The stereochemistry is specified as (1alpha,6alpha,7beta), indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the carbonyl chloride group and the methyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Carbonyl chloride compounds: Molecules with the carbonyl chloride functional group but different core structures.
Uniqueness
The uniqueness of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- lies in its specific combination of a bicyclic framework with a carbonyl chloride group and methyl substituents, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of Bicyclo(410)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
98973-72-9 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1R,6R,7S)-3,6-dimethylbicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h5,7-8H,3-4H2,1-2H3/t7-,8-,10-/m1/s1 |
InChI-Schlüssel |
FIGFUHYDKWUBQU-NQMVMOMDSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@@H]([C@@]2(CC1)C)C(=O)Cl |
Kanonische SMILES |
CC1=CC2C(C2(CC1)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


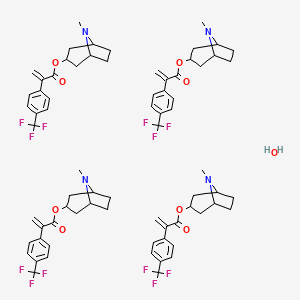
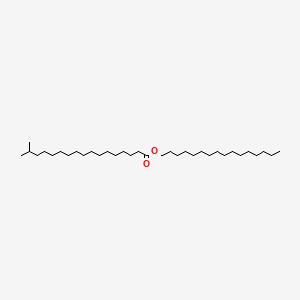
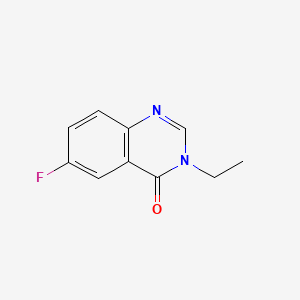
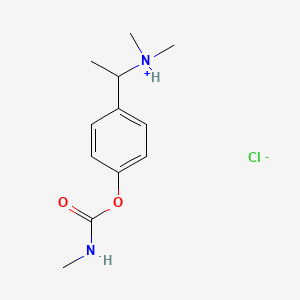
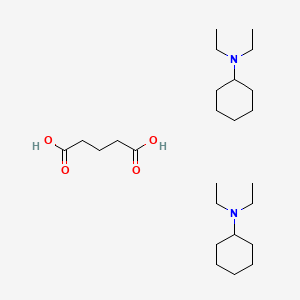
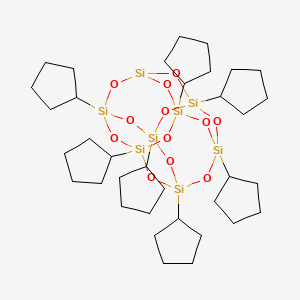
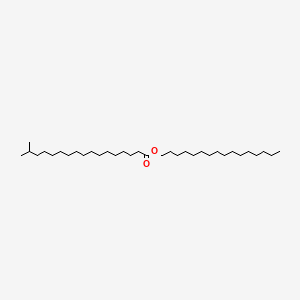
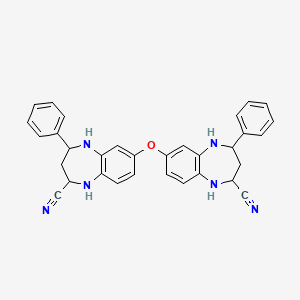
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
